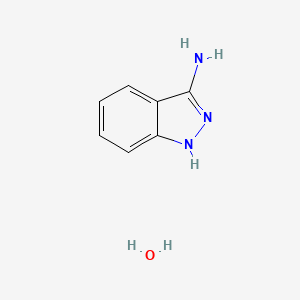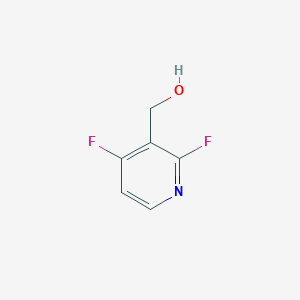![molecular formula C8H9N3O B11921106 {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol](/img/structure/B11921106.png)
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{6-メチル-7H-ピロロ[2,3-d]ピリミジン-2-イル}メタノールは、ピロロピリミジン系に属する複素環式化合物です。この化合物は、特に治療薬開発のための足場として、医薬品化学における潜在的な用途のため、大きな関心を集めています。{6-メチル-7H-ピロロ[2,3-d]ピリミジン-2-イル}メタノールのユニークな構造により、さまざまな生体標的に結合することが可能になり、研究開発に貴重な化合物となっています。
合成方法
合成経路と反応条件
{6-メチル-7H-ピロロ[2,3-d]ピリミジン-2-イル}メタノールの合成は、通常、特定の条件下で適切な前駆体の環化を伴います。 一般的な方法の1つは、沸騰するtert-ブタノール中で、t-ブトキシカリウムの存在下、2-アミノ-1H-ピロール-3-カルボニトリルとアリールニトリルを反応させる方法です 。 別の方法には、マイクロ波技術を使用して、ピロロピリミジン環の特定の位置に塩素原子を導入する方法があります .
工業的生産方法
{6-メチル-7H-ピロロ[2,3-d]ピリミジン-2-イル}メタノールの工業的生産には、高い収率と純度を確保するスケーラブルな合成経路が用いられる場合があります。連続式反応器と最適化された反応条件の使用により、生産プロセスの効率を高めることができます。 さらに、より危険性の低い試薬や溶媒を使用するなど、グリーンケミストリーの原則を適用することにより、工業的合成をより持続可能にすることができます .
化学反応解析
反応の種類
{6-メチル-7H-ピロロ[2,3-d]ピリミジン-2-イル}メタノールは、以下のものを含むさまざまな化学反応を起こします。
酸化: この反応により、ヒドロキシル基やカルボニル基などの官能基を導入できます。
還元: この反応により、ニトロ基をアミンに、またはカルボニル基をアルコールに還元できます。
置換: ピロロピリミジン環上のハロゲン原子は、さまざまな求核剤と置換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、t-ブトキシカリウム、tert-ブタノール、およびさまざまなハロゲン化剤が含まれます 。 反応条件は、多くの場合、有機溶媒中で還流させるか、マイクロ波照射を使用して反応を加速させます .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、2-アミノ-1H-ピロール-3-カルボニトリルとアリールニトリルの環化縮合により、2-アリール-7H-ピロロ[2,3-d]ピリミジン-4-アミンが得られます .
科学研究への応用
{6-メチル-7H-ピロロ[2,3-d]ピリミジン-2-イル}メタノールは、科学研究において幅広い用途があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method includes the use of microwave techniques to introduce chlorine atoms at specific positions on the pyrrolopyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial synthesis more sustainable .
化学反応の分析
Types of Reactions
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Halogen atoms on the pyrrolopyrimidine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium t-butoxide, t-butanol, and various halogenating agents . Reaction conditions often involve refluxing in organic solvents or using microwave irradiation to accelerate the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles yields 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines .
科学的研究の応用
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as an anticancer agent, kinase inhibitor, and apoptosis inducer.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用機序
{6-メチル-7H-ピロロ[2,3-d]ピリミジン-2-イル}メタノールの作用機序は、キナーゼや酵素などの特定の分子標的との相互作用を伴います。活性部位に結合することにより、これらの標的の活性を阻害し、それらの機能をブロックすることができます。 この阻害は、癌細胞におけるアポトーシスの誘導や、他の疾患における代謝経路の調節につながる可能性があります .
類似化合物の比較
類似化合物
ピロロ[2,3-d]ピリミジン: 類似の生物活性を持つ密接に関連する化合物です.
ピリド[2,3-d]ピリミジン: 医薬品化学における用途を持つ別の複素環式化合物です.
独自性
{6-メチル-7H-ピロロ[2,3-d]ピリミジン-2-イル}メタノールは、特定の置換パターンによりユニークで、特定の生体標的に対する結合親和性と選択性を高めています。 これは、標的療法の開発のための貴重な足場となっています .
類似化合物との比較
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with applications in medicinal chemistry.
Uniqueness
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable scaffold for the development of targeted therapies .
特性
分子式 |
C8H9N3O |
|---|---|
分子量 |
163.18 g/mol |
IUPAC名 |
(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c1-5-2-6-3-9-7(4-12)11-8(6)10-5/h2-3,12H,4H2,1H3,(H,9,10,11) |
InChIキー |
DXYYXIRZYJTBMF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CN=C(N=C2N1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



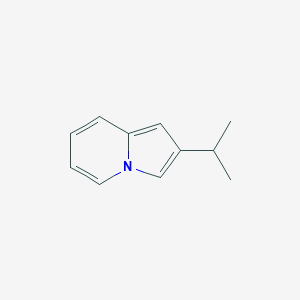

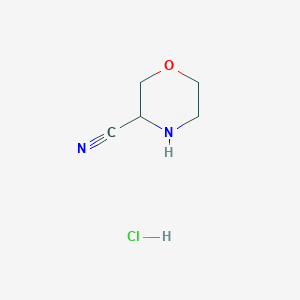

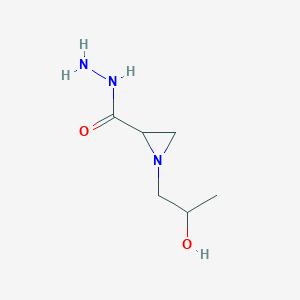
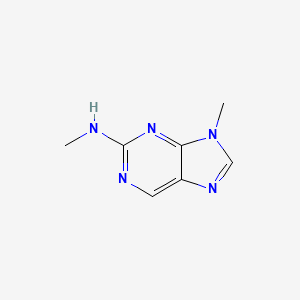
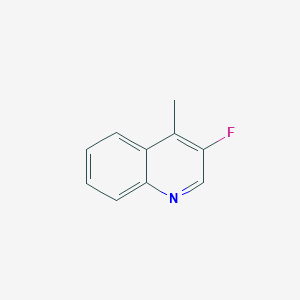
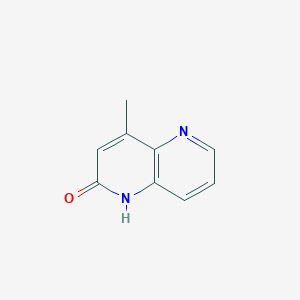

![3-Aminopyrazolo[1,5-a]pyridin-4-ol](/img/structure/B11921095.png)
